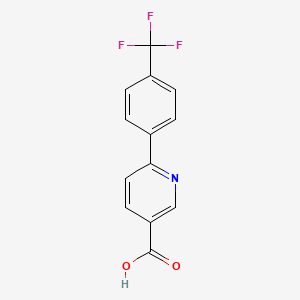

6-(4-(トリフルオロメチル)フェニル)ニコチン酸

説明

6-(4-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid analogues. These compounds have been identified as potent inhibitors of the carbonic anhydrase III (CAIII) enzyme, which is a new pharmacological target for the treatment of conditions such as hyperlipidemia and cancer progression. The inhibition of CAIII can be beneficial in managing these diseases due to the enzyme's role in various physiological processes .

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including those with a trifluoromethyl group, typically involves the formation of the pyridine ring as a key step. The paper titled "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors" discusses novel routes to synthesize these compounds. Although the paper focuses on 2-trifluoromethyl-nicotinic acid derivatives, the methods described could potentially be adapted for the synthesis of 6-substituted derivatives. These synthetic routes are important for the production of pharmacologically active compounds, such as COMT inhibitors .

Molecular Structure Analysis

The molecular structure of 6-substituted nicotinic acid analogues is crucial for their activity against CAIII. The presence of a hydrophobic group at position 6 of the pyridine ring, which contains a hydrogen bond acceptor, enhances the inhibitory activity of these compounds. The carboxylic acid group of the ligand is essential for binding to the enzyme's active site, forming a coordinate bond with the Zn+2 ion. This interaction is a key factor in the compound's ability to inhibit CAIII .

Chemical Reactions Analysis

The chemical reactions involving 6-substituted nicotinic acid analogues are centered around their interaction with the CAIII enzyme. The inhibitory mode of these compounds was confirmed by utilizing the weak esterase activity of CAIII. The binding of these analogues to the enzyme is concentration-dependent, as evidenced by the appearance of a vacancy peak in size-exclusion chromatography studies. This indicates that the compounds effectively interact with the enzyme to inhibit its function .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid are not detailed in the provided papers, the general properties of nicotinic acid analogues can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in water and organic solvents depending on the nature of the substituents on the pyridine ring. The presence of the trifluoromethyl group could influence the acidity of the carboxylic acid group and the overall lipophilicity of the compound, which in turn could affect its pharmacokinetic properties .

科学的研究の応用

医薬品研究

6-(4-(トリフルオロメチル)フェニル)ニコチン酸: は、独特な生物活性を持つトリフルオロメチル含有芳香族化合物です。これは、以下を含むさまざまな医薬品の製造のための前駆体物質として役立ちます。

- 農薬: 高度な殺虫剤であるフルニカミドの重要な中間体です .

- HCV NS5B ポリメラーゼ阻害剤: C 型肝炎ウイルスの重要な酵素である HCV NS5B ポリメラーゼの阻害剤として、ピリジンカルボキサミドの合成に使用されます .

- CRAC チャネル阻害剤: 免疫応答に重要な役割を果たすカルシウム放出活性化カルシウム (CRAC) チャネルの阻害剤として、ピラゾールカルボキシフェニルアミンの合成に使用されます .

- 神経伝達物質受容体のモジュレーター: 神経疾患の治療において重要な役割を果たす GABAb 受容体の調節に使用されることが、特許に記載されています .

化学合成

この化合物は、以下に使用されてきました。

農業化学

農業では、以下に使用されます。

将来の方向性

作用機序

Target of Action

It is suggested that the compound may have an impact on the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . It is also recommended to avoid releasing the compound into the environment .

特性

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFXRGANGGHEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647044 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

253315-23-0 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253315-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

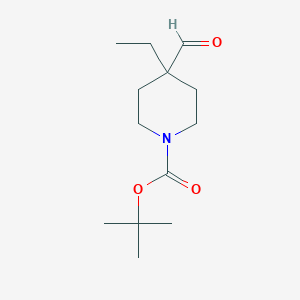

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

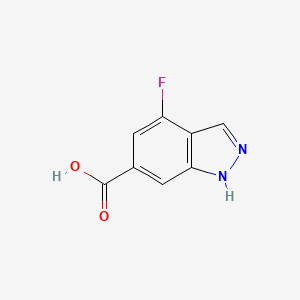

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

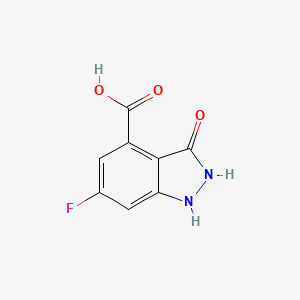

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)